

comparative effects Allylescaline escaline proscaline

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Compound Focus: Allylescaline

CAS No.: 39201-75-7

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Quantitative Comparison of Mescaline Analogs

The table below summarizes key data for **Allylescaline**, Escaline, and Proscaline from available scientific literature and databases.

Property	Allylescaline	Escaline	Proscaline
Chemical Name	4-allyloxy-3,5-dimethoxyphenethylamine [1]	4-ethoxy-3,5-dimethoxyphenethylamine [2]	4-propoxy-3,5-dimethoxyphenethylamine [3]
Human Active Dose (Oral)	20 - 35 mg [1] [4]	40 - 60 mg [2]	30 - 60 mg [3]
Relative Potency (vs. Mescaline)	~10x more potent [1]	~5-8x more potent [2]	~6-7x more potent [3]
Approx. Duration (Human)	8 - 12 hours [1] [4]	8 - 12 hours [2]	8 - 12 hours [3]

Property	Allylescaline	Escaline	Proscaline
5-HT2A Affinity (K _i , nM)	Data not available in search results	~150-12,000 nM (range for scalines) [5]	~150-12,000 nM (range for scalines) [5]
HTR ED50 (mg/kg, mice)	Data not available in search results	14.2 [6]	16.8 [6]
Lipophilicity (log P)	Data not available in search results	1.11 [3]	1.70 [3]

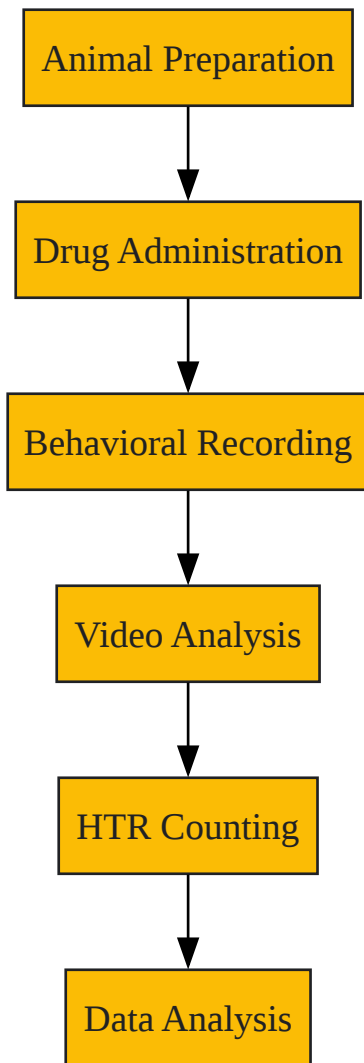
Key Experimental Data and Protocols

The quantitative comparisons are supported by specific experimental models, primarily the mouse Head Twitch Response assay.

Head Twitch Response (HTR) Assay

The **Head Twitch Response** is a 5-HT2A receptor-mediated behavior in rodents used as a behavioral proxy for psychedelic effects in humans [6].

- **Experimental Workflow:** The following diagram illustrates the typical HTR assay protocol:



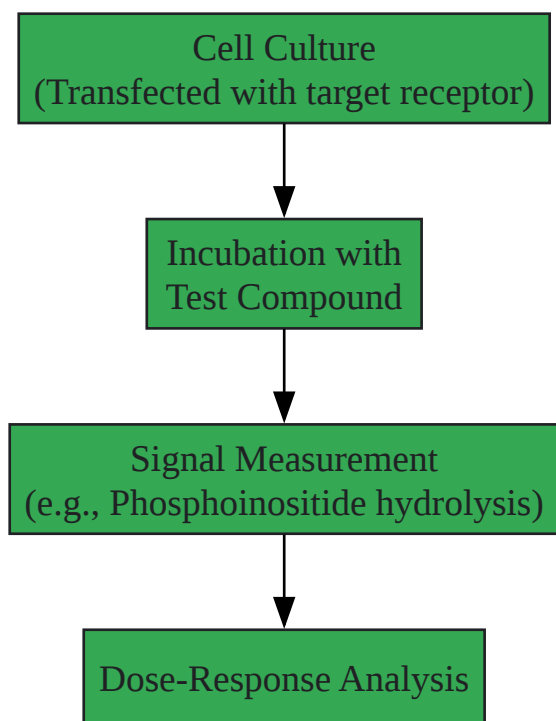
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- **Key Findings:** In C57BL/6J mice, replacing the 4-methoxy group of mescaline with ethoxy (escaline) or propoxy (proscaline) increased potency in the HTR assay [6]. The α -methylated analogs (3C-E, 3C-P) were more potent than their phenethylamine counterparts [6].

Receptor Interaction Profiles

Studies using cell cultures transfected with human receptors determine the binding affinity and functional activity of these compounds.

- **Experimental Workflow:** The following diagram outlines the process for profiling receptor interactions:



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- **Key Findings:** Research shows that extending the 4-alkoxy substituent (as in escaline and proscaline) generally increases 5-HT_{2A} receptor binding affinity and functional potency compared to mescaline [5]. These compounds act as agonists at serotonin receptors, particularly the 5-HT_{2A} subtype [1] [3] [2].

Implications for Research and Development

The experimental data reveals clear structure-activity relationships that are valuable for drug development.

- **Structural Modifications:** Extending the 4-position alkoxy group and adding an α -methyl group significantly increase potency, which is consistent with human data [6] [5].
- **Scaling from Animal to Human Data:** The close parallel between HTR potency in mice and known human hallucinogenic potency supports the validity of HTR as a predictive model [6].

Important Limitations and Future Directions

- **Human Data Gap:** Human data is primarily based on self-experimentation reports. Modern, controlled clinical studies for these specific analogs are lacking [1] [3] [2].

- **Mechanism Details:** While 5-HT_{2A} activation is key, the exact signaling pathways (e.g., G-protein vs. β -arrestin) and contributions from other receptor systems for these analogs require further investigation [5].

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References

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2. Escaline [en.wikipedia.org]
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